Product packaging for 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol(Cat. No.:)

3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol

Cat. No.: B13590983
M. Wt: 191.27 g/mol
InChI Key: SGYLTXQZLWGPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol is a high-value chemical building block designed for pharmaceutical research and development. This compound features a cyclobutane ring core substituted with both an aminomethyl group and a p-tolyl aromatic system, making it a versatile scaffold for constructing more complex molecules . Its structural motif is analogous to other researched aminomethyl cyclobutanols, such as the 3-bromophenyl and 3-fluorophenyl derivatives, which are utilized in early-stage drug discovery . The presence of both an amine and a hydroxyl group on a sterically defined cyclobutane ring provides two distinct points for chemical modification, enabling medicinal chemists to explore structure-activity relationships and develop novel bioactive compounds. As a key intermediate, its primary research applications include serving as a core scaffold in medicinal chemistry, particularly for investigating new pharmacologically active agents. The rigid cyclobutane structure can impart favorable metabolic stability and conformational restriction to candidate molecules. Furthermore, the amine functionality allows for the synthesis of amides, sulfonamides, and Schiff bases, while the alcohol can be used to form esters and ethers, greatly expanding its utility in library synthesis . This product is offered with a guaranteed purity of ≥98% and is supplied with comprehensive quality control data, including HPLC and NMR analysis, to ensure consistency and reliability in your research . This compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B13590983 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(aminomethyl)-3-(4-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)12(8-13)6-11(14)7-12/h2-5,11,14H,6-8,13H2,1H3

InChI Key

SGYLTXQZLWGPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(C2)O)CN

Origin of Product

United States

Synthetic Methodologies for 3 Aminomethyl 3 P Tolyl Cyclobutan 1 Ol

Retrosynthetic Analysis of the Cyclobutanol (B46151) Core and Peripheral Functionalities

A retrosynthetic analysis of 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol provides a roadmap for its synthesis. The primary disconnections involve the functional groups and the cyclobutane (B1203170) ring itself. A logical starting point is the disconnection of the C-N bond of the aminomethyl group via a functional group interconversion (FGI). This leads back to a precursor such as a nitrile, carboxylic acid, or a protected amine equivalent on the cyclobutane framework.

Further disconnection of the cyclobutanol can be envisioned in two main ways:

Cleavage of the Cyclobutane Ring: This approach breaks the four-membered ring into acyclic or simpler cyclic precursors. A [2+2] cycloaddition is a powerful strategy, suggesting a disconnection into two two-carbon fragments, such as a p-tolyl-substituted ketene (B1206846) or alkene and another olefin. baranlab.orgscribd.com

Ring Expansion/Contraction: This strategy disconnects the cyclobutane ring to a precursor that can undergo rearrangement. For instance, a 1-aryl-1-(hydroxymethyl)cyclopropane derivative can be seen as a precursor that could rearrange to the desired 3-aryl-cyclobutanone scaffold.

This analysis highlights key intermediates, such as 3-(p-tolyl)cyclobutanone derivatives, which would serve as central hubs from which the final hydroxyl and aminomethyl groups can be installed. The stereochemical challenges, particularly at the C1 and C3 positions, must be addressed at various stages of the proposed synthetic sequences.

Strategies for Cyclobutane Ring Construction

The formation of the substituted cyclobutane core is the central challenge in the synthesis of this compound. Various methods have been developed for constructing four-membered rings, each with its own advantages regarding substrate scope and stereocontrol. nih.gov

Formal [2+2] Cycloaddition Approaches for Cyclobutane Formation

The [2+2] cycloaddition reaction is a direct and widely used method for synthesizing cyclobutane rings. nih.govnih.gov This can be achieved through photochemical or thermal means, with the choice of reactants being crucial for controlling the regiochemistry and stereochemistry of the product. baranlab.orgscribd.comnih.gov

Photochemical [2+2] Cycloaddition: This method typically involves the irradiation of two olefinic components. organic-chemistry.org For the target molecule, a potential route involves the cycloaddition of a styrene (B11656) derivative, such as 4-methylstyrene, with an appropriate ketene equivalent or an alkene bearing a latent aminomethyl group, like acrylonitrile. The use of visible light in the presence of a ruthenium(II) photocatalyst can facilitate the heterodimerization of dissimilar acyclic enones, offering a pathway to unsymmetrical tri- and tetrasubstituted cyclobutanes with good yields and excellent diastereoselectivities. organic-chemistry.org

Ketene Cycloadditions: The reaction of a ketene with an alkene is another classic approach. A ketene bearing the p-tolyl group could be generated in situ and reacted with an alkene such as vinyl cyanide. This would directly install the p-tolyl and a nitrile group (a precursor to the aminomethyl group) at the same carbon atom.

The regioselectivity of these cycloadditions is a key consideration, as head-to-head versus head-to-tail additions can lead to different isomers. scribd.com

Table 1: Representative [2+2] Cycloaddition Strategies for Cyclobutane Synthesis
Reaction TypeReactantsCatalyst/ConditionsOutcomeCitations
Photocatalytic DimerizationAryl enonesRu(bipy)₃Cl₂ , visible lightDiastereoselective cyclobutane products organic-chemistry.org
Photocatalytic HeterodimerizationAcyclic enonesRuthenium(II) photocatalyst, visible lightUnsymmetrical tri- and tetrasubstituted cyclobutanes organic-chemistry.org
Ketene-Olefin CycloadditionDichloroketene, chiral alleneThermalChiral cyclobutenone with complete transfer of optical purity mdpi.com
Enantioselective PhotocatalysisN,O-Acetals, olefinsChiral phosphoric acid with thioxanthone moieties, visible light (λ = 459 nm)Enantioselective [2+2] cycloaddition organic-chemistry.org

Ring-Expansion and Ring-Contraction Methodologies to Access the Cyclobutane Scaffold

Alternative strategies to cycloadditions involve the rearrangement of smaller or larger ring systems to form the cyclobutane scaffold. These methods can provide access to complex substitution patterns that may be difficult to achieve through other means. nih.gov

Ring Expansion of Cyclopropanes: Pinacol-type rearrangements of 1-(α-hydroxy)cyclopropyl carbinols are a reliable method for producing cyclobutanones. harvard.edu This could involve a titanium-mediated cyclopropanation of an optically active α-hydroxy ester followed by rearrangement, which can proceed with excellent chirality transfer. doi.org Gold(I)-catalyzed ring expansion of alkynyl cyclopropanols is another modern approach. harvard.edu

Rhodium-Catalyzed Ring Expansion: A novel reactivity pattern involving Rh₂(II)-N-arylnitrenes has been shown to facilitate the synthesis of medium-sized N-heterocycles through the ring expansion of ortho-cyclobutanol-substituted aryl azides. nih.govresearchgate.net While this specific reaction leads to a larger ring, the underlying principle of C-C bond cleavage and rearrangement in cyclobutanols is a testament to their utility as synthetic intermediates. nih.govrsc.org

Table 2: Comparison of Ring-Expansion Methodologies
MethodPrecursorKey TransformationProductCitations
Pinacol-Type Rearrangementα-Hydroxycyclopropyl carbinolAcid- or Lewis acid-catalyzed rearrangementSubstituted cyclobutanone (B123998) harvard.edu
Gold(I)-Catalyzed RearrangementAlkynyl cyclopropanolAu(I) catalysisSubstituted cyclobutanone harvard.edu
Organocatalyzed Fluorination-Induced RearrangementAllylic cyclobutanolBinol-derived phosphoric acid, fluorinating agentRing-expanded product nih.gov
Lewis Acid-Catalyzed CycloisomerizationAlkylidenecyclopropane acylsilaneLewis acid catalysisBicyclic α-silyl ketone with fused cyclobutane nih.gov

Stereoselective and Enantioselective Synthesis of Cyclobutanol Derivatives

Achieving stereocontrol is paramount in the synthesis of complex molecules like this compound. Enantioselective methods aim to produce a single enantiomer of the target compound, which is often crucial for biological applications.

Several strategies can be employed:

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants in a [2+2] cycloaddition can direct the stereochemical outcome of the ring formation, after which the auxiliary is removed. scribd.com

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. scribd.commdpi.comnih.gov For example, enantioselective transfer hydrogenation of a prochiral cyclobutanone using a catalyst like (R,R)-Ts-DENEB can produce enantioenriched cyclobutanols with high enantiomeric excess (ee). nih.govrsc.org

Desymmetrization: An alternative approach is the enantioselective desymmetrization of a prochiral cyclobutanol. This has been demonstrated through Iridium-catalyzed C-C bond activation, which converts prochiral tert-cyclobutanols into β-methyl-substituted ketones with up to 95% ee using a chiral ligand like DTBM-SegPhos. nih.gov

Installation of the Aminomethyl Group: Amination and Functionalization Strategies

Once the 3-(p-tolyl)cyclobutane core is constructed, typically as a cyclobutanone or a derivative with a handle like a nitrile or carboxylic acid, the aminomethyl group must be installed.

From a Nitrile Group: If the cyclobutane ring is formed using a reagent like acrylonitrile, the resulting nitrile group can be directly reduced to the primary aminomethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

From a Carboxylic Acid Group: A cyclobutane carboxylic acid can be converted to the aminomethyl group through several classic transformations:

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which rearranges upon heating to an isocyanate. Hydrolysis of the isocyanate yields the primary amine with the loss of one carbon. To retain the carbon, the acid would first need to be homologated.

Amide Reduction: The carboxylic acid can be converted to a primary amide (carboxamide), which is then reduced to the aminomethyl group using a strong reducing agent like LiAlH₄.

From a Cyclobutanone: A multi-step sequence starting from the ketone can be employed. For example, a Wittig reaction could introduce a cyanomethylene group, which can then be reduced.

Modern Amination Methods: Recent advances have provided novel amination strategies. A visible-light-mediated carbonyl alkylative amination process allows for the three-component coupling of aldehydes, secondary amines, and alkyl halides to form complex tertiary amines. nih.govnih.govcam.ac.uk While the direct application to form a primary aminomethyl group is not straightforward, these methods highlight the ongoing development in C-N bond formation.

Table 3: Strategies for Aminomethyl Group Installation
Precursor Functional GroupReagents and MethodIntermediateFinal GroupCitations
Nitrile (-CN)LiAlH₄ or H₂/Catalyst-Aminomethyl (-CH₂NH₂) organic-chemistry.orgnih.gov
Carboxylic Acid (-COOH)1. SOCl₂, NH₃2. LiAlH₄Carboxamide (-CONH₂)Aminomethyl (-CH₂NH₂) mdpi.com
Carboxylic Acid (-COOH)1. (COCl)₂2. NaN₃3. Heat, then H₂OIsocyanate (-NCO)Amine (-NH₂) nih.gov
Glutarimide derivativeNaOH, NaOCl, then HClHofmann RearrangementAminomethyl group google.com

Stereochemical Control in the Formation of the this compound Moiety

The target molecule contains two potential stereocenters: one at C1 (bearing the hydroxyl group) and a quaternary stereocenter at C3 (bearing the p-tolyl and aminomethyl groups). Controlling the relative and absolute stereochemistry of these centers is a significant synthetic challenge.

The stereochemistry of the cyclobutane ring substituents is often established during the ring-forming reaction. For instance, in a [2+2] cycloaddition, the stereochemical outcome is governed by the geometry of the starting alkenes and the reaction mechanism (e.g., concerted vs. stepwise). scribd.com

Once a 3-(p-tolyl)cyclobutanone intermediate with the desired stereochemistry at C3 is obtained (e.g., through an enantioselective cycloaddition), the stereocenter at C1 can be set by a diastereoselective reduction of the ketone. The approach of the reducing agent (e.g., sodium borohydride) will be directed by the steric bulk of the existing substituent at the C3 position, leading to preferential formation of either the cis or trans cyclobutanol.

A comprehensive strategy would involve an enantioselective synthesis of the cyclobutane core, as described in section 2.2.3, to establish the absolute configuration of the C3 quaternary center. nih.gov This would be followed by a diastereoselective reduction of the ketone to control the relative stereochemistry of the C1 hydroxyl group. This sequential approach ensures control over all stereochemical aspects of the final molecule. nih.govresearchgate.net

Diastereoselective and Enantioselective Routes to Substituted Cyclobutanols

The creation of stereodefined cyclobutanols is often approached through the stereoselective reduction of a corresponding cyclobutanone precursor or via stereocontrolled cycloaddition reactions.

One of the most effective methods for installing a chiral hydroxyl group on a cyclobutane ring is the asymmetric reduction of a prochiral cyclobutanone. rsc.orgrsc.org This can be accomplished using various catalytic systems, including Noyori-type asymmetric transfer hydrogenation or Corey-Bakshi-Shibata (CBS) reduction. rsc.orgresearchgate.net For a precursor such as 3-(p-tolyl)cyclobutanone, these methods can provide the corresponding cyclobutanol with high levels of enantiomeric excess (ee). For instance, Ru(II)-catalyzed asymmetric transfer hydrogenation has been shown to be highly effective for the reduction of substituted benzocyclobutenones, achieving excellent yields and enantioselectivities. rsc.orgrsc.org

Another powerful strategy is the [2+2] cycloaddition. mdpi.comnih.gov The reaction of a ketene or a keteniminium salt with an appropriately substituted alkene can construct the cyclobutane ring with a high degree of stereocontrol. mdpi.com Subsequent functional group manipulations would then be required to install the hydroxyl and aminomethyl moieties. More recently, visible-light-induced asymmetric [2+2] cycloadditions have emerged as a directing-group-free method for synthesizing enantioenriched cyclobutane derivatives. chemistryviews.org A cascade approach combining an iridium-catalyzed asymmetric allylic etherification with a subsequent photocycloaddition can yield complex bicyclic systems that serve as precursors to functionalized cyclobutanols. chemistryviews.org

Ring contraction strategies, such as the conversion of substituted pyrrolidines to cyclobutanes via iodonitrene chemistry, also offer a stereospecific route to highly substituted cyclobutane cores. ntu.ac.uknih.gov This method proceeds through a radical pathway, and the stereochemistry of the starting pyrrolidine (B122466) is transferred to the cyclobutane product with high fidelity. ntu.ac.uk

Table 1: Examples of Enantioselective Methods for Cyclobutanol Synthesis This table presents illustrative data from studies on analogous compounds to demonstrate the efficacy of various catalytic systems.

Precursor TypeCatalyst / ReagentMethodYield (%)ee (%)Reference
Substituted BenzocyclobutenoneRuCl(S,S)-TsdpenAsymmetric Transfer Hydrogenation9497 rsc.org
3,3-Diphenylcyclobutanone(S)-B-Me (Oxazaborolidine)CBS Reduction9391 rsc.orgresearchgate.net
Cinnamyl Alcohol + Allyl Acetate[Ir(cod)Cl]₂ / Chiral LigandAsymmetric Allylic Etherification / [2+2] Photocycloaddition77 (gram-scale)>99 chemistryviews.org
Substituted BenzocyclobutenoneCuCl / (R)-BINAPAsymmetric Hydrosilylation~9088 rsc.org

Influence of Substituents on Stereoselectivity of Cyclobutane Formation

The stereochemical outcome of reactions to form or functionalize a cyclobutane ring is heavily influenced by the steric and electronic nature of the substituents already present. nih.govacs.org In the context of synthesizing this compound, the p-tolyl group at the C3 position would play a crucial role in directing the stereochemistry of subsequent transformations.

For example, during the reduction of a hypothetical 3-(p-tolyl)cyclobutanone intermediate, the bulky aromatic group would sterically hinder one face of the molecule. A reducing agent, such as a hydride, would preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. rsc.org This principle of steric-approach control is fundamental in diastereoselective synthesis. The relative orientation of the resulting hydroxyl group to the p-tolyl group (cis or trans) would be determined by the transition state geometry.

Similarly, in C-H functionalization reactions used to introduce additional substituents, existing groups can act as directing elements. acs.orgnih.gov While direct C-H functionalization to create the C3-quaternary center would be challenging, the p-tolyl group would influence the reactivity of adjacent C-H bonds. For instance, rhodium(II)-catalyzed C-H insertion reactions are sensitive to the electronic nature of aryl substituents, with benzylic C-H bonds being electronically preferred sites for functionalization. nih.gov The steric bulk of the aryl group also dictates which conformer is most reactive, thereby influencing the diastereoselectivity of the product. nih.gov

Table 2: Influence of Substituents on Diastereoselectivity in Cyclobutane Synthesis This table illustrates how different substituent patterns can affect the diastereomeric ratio (dr) in cyclobutane-forming reactions, based on findings for related systems.

Reaction TypeSubstrate SubstituentsKey FactorDiastereomeric Ratio (dr)Reference
Ring Contractioncis-Substituted PyrrolidineStereospecific N₂ Extrusion>20:1 nih.gov
Michael AdditionN-Nucleophile + BromocyclobuteneSteric hindrance from ester group>95:5 epfl.chresearchgate.net
[2+2] CycloadditionIsoquinolone + Alkene (with chiral template)Supramolecular H-bonding>99:1 mdpi.com
Radical NitrooxygenationAryl Keto-BicyclobutaneSteric bulk of aryl groupup to 20:1 nih.gov

Optimization of Synthetic Reaction Conditions and Process Efficiency

Achieving high yields and stereoselectivity in the synthesis of complex cyclobutanes invariably requires careful optimization of reaction conditions. Key parameters that are typically screened include the choice of catalyst, ligand, solvent, temperature, and additives. acs.org

For enantioselective processes, the structure of the chiral ligand is paramount. In the asymmetric reduction of cyclobutanones, a screening of different chiral ligands (e.g., Ts-DENEB, various oxazaborolidines) is often necessary to find the optimal match for a given substrate to maximize enantiomeric excess. rsc.orgresearchgate.net Temperature also plays a vital role; while higher temperatures can increase reaction rates, they may sometimes lead to lower stereoselectivity or the formation of side products. nih.gov Therefore, a balance must be struck to ensure both efficient conversion and high stereochemical fidelity.

Table 3: Illustrative Optimization of a Rh(III)-Catalyzed Cyclobutane Formation Data adapted from a study on the synthesis of substituted cyclobutanes to demonstrate a typical optimization process.

EntryCatalyst SystemSolventAdditiveTemperature (°C)Yield (%)
1[RhCpCl₂]₂ / AgOAcDCENone70<5
2[RhCpCl₂]₂ / AgOAcTFENone7011
3[RhCpCl₂]₂ / AgOAcHFIPNone7016
4[RhCpCl₂]₂ / Cu(OAc)₂ HFIPNone7035
5RhCp(OAc)₂HFIPCu(OAc)₂7041
6RhCp(OAc)₂HFIPCu(OAc)₂ + AgF7065

Development of Scalable Synthesis Protocols for Research Applications

The transition of a synthetic route from a small-scale laboratory curiosity to a scalable protocol suitable for producing research quantities of a compound like this compound requires several practical considerations. Scalability is essential for enabling further biological studies or for use as a building block in medicinal chemistry. researchgate.netnih.gov

An ideal scalable synthesis should utilize readily available and inexpensive starting materials. acs.org For example, a diastereoselective synthesis of a key cyclobutane intermediate that starts from 4-methoxyphenylacetic acid and epichlorohydrin (B41342) was noted for its scalability and use of low-cost reagents. acs.org Routes that require expensive noble metal catalysts or complex, multi-step ligand syntheses may be less practical for large-scale production.

Finally, purification methods must be considered. Chromatography is often not feasible for large quantities, so routes that yield crystalline products amenable to recrystallization are preferred. The development of a protocol that consistently delivers a single, desired stereoisomer simplifies purification and is a hallmark of an efficient and scalable process. researchgate.net

Chemical Reactivity and Derivatization of 3 Aminomethyl 3 P Tolyl Cyclobutan 1 Ol

Reactions Involving the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a key site for derivatization due to the nucleophilic nature of the nitrogen atom. This allows for the formation of a variety of stable covalent bonds.

Amine Acylation, Alkylation, and Sulfonylation

The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile, readily reacting with a range of electrophilic reagents.

Acylation: The amine can be acylated using agents such as acyl chlorides or acid anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and for modifying the electronic properties of the amine.

Alkylation: Reaction with alkyl halides leads to the formation of secondary or tertiary amines. This process, however, can be challenging to control, often resulting in a mixture of products due to over-alkylation.

Sulfonylation: The amine reacts with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield sulfonamides. Sulfonamides are notably stable and are present in many pharmaceutical compounds.

Table 1: Common Reactions of the Aminomethyl Group
Reaction TypeReagent ClassExample ReagentResulting Functional Group
AcylationAcyl HalideAcetyl chloride (CH₃COCl)Amide
AlkylationAlkyl HalideMethyl iodide (CH₃I)Secondary/Tertiary Amine
SulfonylationSulfonyl Chloridep-Toluenesulfonyl chloride (TsCl)Sulfonamide

Conjugation Strategies for Research Probes

The primary amine serves as an excellent attachment point, or "handle," for conjugating the molecule to other chemical entities, such as reporter molecules or biomolecules. biosyn.com This is crucial for creating research probes for biological systems. Common strategies involve reactions that form stable linkages under mild conditions. creative-biolabs.com

One of the most prevalent methods is the reaction of the amine with N-hydroxysuccinimide (NHS) esters. creative-biogene.com NHS esters of molecules like fluorophores or biotin (B1667282) react efficiently with primary amines to form robust amide bonds, releasing NHS as a byproduct. creative-biogene.com Other methods include reacting the amine with isothiocyanates to form thioureas or with aldehydes via reductive amination to create secondary amine linkages. creative-biolabs.comfrontiersin.org These conjugation methods enable the specific labeling of proteins, nucleic acids, or other targets for imaging or affinity-based studies. creative-biolabs.com

Transformations of the Cyclobutanol (B46151) Hydroxyl Group

The secondary hydroxyl group on the cyclobutane (B1203170) ring offers another avenue for derivatization through reactions typical of alcohols.

Esterification and Etherification Reactions

Esterification: The secondary alcohol can undergo esterification by reacting with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgchemguide.co.uk This reversible reaction produces an ester and water. libretexts.orgbyjus.com The reaction of cyclobutanol with butanoic acid, for example, yields cyclobutyl butanoate. libretexts.org Esterification can also be achieved with more reactive acyl chlorides or anhydrides. Secondary alcohols are generally less reactive than primary alcohols in esterification due to increased steric hindrance. byjus.comgoogle.com

Etherification: Ethers can be synthesized via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. masterorganicchemistry.com This method is effective for creating a wide range of ethers. Acid-catalyzed dehydration can also form ethers but is most effective for producing symmetrical ethers from primary alcohols and can be complicated by competing elimination reactions with secondary alcohols. masterorganicchemistry.com

Oxidation Reactions of the Secondary Alcohol

As a secondary alcohol, the hydroxyl group of the cyclobutanol moiety can be oxidized to form a ketone. The expected product from the oxidation of 3-(aminomethyl)-3-(p-tolyl)cyclobutan-1-ol is 3-(aminomethyl)-3-(p-tolyl)cyclobutan-1-one. Studies on the oxidation of cyclobutanol itself confirm that cyclobutanone (B123998) is the sole detectable product when using two-electron transfer oxidants. cdnsciencepub.com

A variety of oxidizing agents can accomplish this transformation:

Chromium-based reagents: Chromic acid (H₂CrO₄), often generated from sodium dichromate and sulfuric acid, is a classic and effective oxidant for this purpose. acs.org Pyridinium chlorochromate (PCC) is a milder alternative that is also commonly used.

Modern Catalytic Methods: More recent, environmentally benign methods employ transition metal catalysts, such as those based on ruthenium or manganese, to achieve high efficiency and selectivity under mild conditions. cdnsciencepub.comresearchgate.net

Reactivity of the p-Tolyl Substituent: Electrophilic Aromatic Substitution and Derivatization

The p-tolyl group is an aromatic ring activated by an electron-donating methyl group. wikipedia.orglibretexts.org This methyl group directs incoming electrophiles to attack the ortho and para positions of the ring through a combination of inductive effects and hyperconjugation. wikipedia.orglibretexts.orglibretexts.org Since the para position is blocked by the cyclobutane substituent, electrophilic aromatic substitution (EAS) on this molecule is strongly directed to the two equivalent ortho positions (i.e., the carbons adjacent to the methyl group). wikipedia.org

This directing effect enables a range of derivatization reactions on the aromatic ring. wikipedia.orgmasterorganicchemistry.com

Table 2: Electrophilic Aromatic Substitution Reactions on the p-Tolyl Group
Reaction TypeReagentsElectrophileExpected Product
HalogenationBr₂ / FeBr₃ or Cl₂ / AlCl₃Br⁺ or Cl⁺Ortho-bromo or Ortho-chloro derivative
NitrationHNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)Ortho-nitro derivative
SulfonationSO₃ / H₂SO₄ (Fuming H₂SO₄)HSO₃⁺ or SO₃Ortho-sulfonic acid derivative
Friedel-Crafts AlkylationR-Cl / AlCl₃R⁺ (Carbocation)Ortho-alkyl derivative
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺ (Acylium ion)Ortho-acyl derivative (ketone)

Halogenation: In the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃, the molecule would react with Br₂ or Cl₂ to yield the corresponding ortho-halogenated product. brainly.inlibretexts.org

Nitration: Treatment with a mixture of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺), which would attack an ortho position to form the ortho-nitro derivative. cerritos.edumasterorganicchemistry.com The nitration of toluene (B28343) typically yields a majority of ortho and para products. uwosh.edunih.govstackexchange.com

Sulfonation: Reaction with fuming sulfuric acid (SO₃ in H₂SO₄) introduces a sulfonic acid (-SO₃H) group onto the ring, again at an ortho position. spegroup.ruquora.com This reaction is notable for being reversible. spegroup.ru

Friedel-Crafts Reactions: The activated ring is susceptible to both Friedel-Crafts alkylation and acylation. wikipedia.org Alkylation with an alkyl halide and a Lewis acid catalyst would introduce a new alkyl chain at an ortho position. mt.com Acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid, would introduce a ketone functionality at an ortho position. wikipedia.orgsigmaaldrich.com Acylation has the advantage of deactivating the ring after substitution, preventing multiple additions. mt.com

Ring-Opening and Rearrangement Pathways of the Cyclobutane Core

The cyclobutane ring, with its significant angle and torsional strain, is prone to reactions that lead to the formation of more stable, less strained systems. For cyclobutanols, these pathways can be initiated under thermal, acidic, or radical conditions. researchgate.netyoutube.com

Thermal Rearrangements: Thermal activation of cyclobutanols can induce ring-opening reactions. For instance, certain 2-halocyclobutanols have been observed to undergo thermal ring-opening to form γ-substituted ketones. researchgate.net In the case of this compound, thermal stress could potentially lead to fragmentation, although the absence of specific activating groups (like the 2-halo substituent) might necessitate high temperatures. Plausible, though uncatalyzed and likely high-energy, pathways could involve homolytic cleavage of a C-C bond to generate a diradical intermediate, which could then rearrange.

Acid-Catalyzed Rearrangements: Acidic conditions are known to promote the rearrangement of cyclobutane-containing molecules, often involving carbocationic intermediates. youtube.com For this compound, protonation of the hydroxyl group would lead to a water leaving group, forming a tertiary cyclobutyl carbocation. This carbocation is highly unstable and prone to rapid rearrangement.

One likely pathway is a ring expansion via a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the carbocation center. This would result in the formation of a more stable cyclopentyl cation, which could then be trapped by a nucleophile (e.g., water) or undergo elimination to form a cyclopentene (B43876). youtube.com The presence of the p-tolyl group could influence which bond migrates due to electronic and steric factors.

Another possibility is a ring-opening reaction. The cyclobutyl carbocation could undergo cleavage of a C-C bond to form a homoallylic carbocation. This type of rearrangement relieves ring strain and can lead to various linear or larger cyclic products depending on the subsequent reaction steps. For example, α-phenylcyclobutanones have been shown to rearrange to 2-tetralones under acid-catalyzed conditions, demonstrating the propensity of aryl-substituted cyclobutanes to undergo complex rearrangements. researchgate.net

The aminomethyl group can also participate in these rearrangements. Under acidic conditions, the amine would be protonated to form an ammonium (B1175870) ion. This would prevent it from acting as a nucleophile but could still influence the reaction pathway through inductive effects.

A summary of potential acid-catalyzed rearrangement products is presented in Table 1.

Starting MaterialConditionsPotential Rearrangement TypePlausible Product(s)
This compoundH⁺ (catalytic)Ring ExpansionSubstituted cyclopentanol (B49286) or cyclopentene derivatives
This compoundH⁺ (catalytic)Ring Openingγ-keto amine or other acyclic derivatives

Table 1: Potential Acid-Catalyzed Rearrangement Pathways. This table illustrates hypothetical outcomes based on the known reactivity of similar cyclobutanol compounds.

The high ring strain of cyclobutanes (approximately 26 kcal/mol) is a primary driving force for their reactivity. nih.gov Reactions that lead to the opening of the four-membered ring are energetically favorable. Such strain release can be achieved through various synthetic strategies, often involving radical intermediates or transition metal catalysis. thieme-connect.comresearchgate.net

While the direct functionalization of cyclobutanols while retaining the core can be challenging, radical-mediated ring-opening provides a powerful method for creating γ-functionalized ketones. researchgate.netthieme-connect.com For this compound, a hypothetical radical-mediated process could be initiated by the formation of an alkoxy radical from the hydroxyl group. This could then undergo β-scission of a cyclobutane C-C bond, leading to a distonic radical cation and effectively opening the ring.

Another important class of strain-release reactions involves the ring-opening of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) to synthesize functionalized cyclobutanes. researchgate.netnih.gov While not a reaction of the target molecule itself, this methodology highlights the synthetic utility of strain release in constructing complex cyclobutane scaffolds. These reactions often proceed with high regio- and diastereoselectivity, offering a controlled way to build substituted four-membered rings. researchgate.netrsc.org

The outcomes of strain-release reactions are highly dependent on the reagents and conditions used, as summarized in Table 2.

Reaction TypeInitiator/CatalystGeneral Outcome for CyclobutanolsPotential Product from Target Molecule
Radical-mediated ring-openingRadical initiator (e.g., Mn, Ag)γ-functionalized ketonesAn amino-ketone derivative
Transition metal-catalyzed openingTransition metals (e.g., Pd)γ-ketoesters, other linear productsA linear amino-ester or related compound

Table 2: Examples of Strain Release Reactions in Cyclobutanol Systems. This table outlines general transformations and their hypothetical application to this compound.

Chemo- and Regioselectivity in Multireaction Pathways

The presence of two distinct functional groups, an amine and an alcohol, in this compound introduces challenges of chemoselectivity in derivatization reactions. The primary amine is generally more nucleophilic than the tertiary alcohol, suggesting that reactions with electrophiles would preferentially occur at the nitrogen atom. For example, acylation or alkylation would likely yield the N-substituted product under standard conditions.

Protecting group strategies would be essential for achieving selective derivatization at the hydroxyl group. For instance, the amine could be protected as a carbamate (B1207046) (e.g., Boc) or an amide, allowing for subsequent reactions at the alcohol.

Regioselectivity becomes a key consideration in reactions that involve the cyclobutane core itself. In palladium-catalyzed aminocarbonylation of cyclobutanols, for example, the regioselectivity of the addition of the carbonyl and amine groups can be controlled by the choice of ligand, leading to either 1,1- or 1,2-substituted products while keeping the ring intact. nih.gov For this compound, such a reaction would be complicated by the presence of the internal amine, which could potentially compete as a nucleophile.

In ring-opening reactions, the substitution pattern of the cyclobutane ring dictates the regioselectivity of bond cleavage. The presence of the p-tolyl group at C3 would likely stabilize a radical or cationic intermediate at that position, influencing which C-C bond is cleaved during a rearrangement or ring-opening process. The electronic and steric properties of both the p-tolyl and aminomethyl groups would play a crucial role in directing the outcome of such reactions. mdpi.com

Control over chemo- and regioselectivity is paramount for the synthetic utility of bifunctional molecules like this compound. The interplay between the reactivity of the functional groups and the inherent strain of the cyclobutane ring creates a complex but potentially rich chemical landscape. Further experimental studies would be necessary to fully elucidate the specific reaction pathways and selective transformations of this compound.

Advanced Structural Characterization and Elucidation of 3 Aminomethyl 3 P Tolyl Cyclobutan 1 Ol

Comprehensive NMR Spectroscopic Analysis (1D, 2D, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy would serve as the primary tool for elucidating the molecular framework of 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the p-tolyl group, the protons of the cyclobutane (B1203170) ring, the aminomethyl group, and the hydroxyl proton. The splitting patterns and coupling constants would provide critical information about the connectivity and relative stereochemistry of the protons on the cyclobutane ring.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and with carbons over two to three bonds, respectively. This would allow for the complete assignment of the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide through-space correlations, offering insights into the spatial proximity of protons and helping to determine the relative stereochemistry of the substituents on the cyclobutane ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic (p-tolyl) 7.1-7.3 m -
Cyclobutane CH 1.8-2.5 m -
Aminomethyl CH₂ 2.8-3.2 m -
Hydroxyl OH Variable s -

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C (p-tolyl) 125-145
Cyclobutane C 20-50
Aminomethyl C 40-50
Quaternary Cyclobutane C 40-55
Cyclobutane C-OH 60-75

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of This compound . By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the elemental composition can be confirmed. Fragmentation patterns observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID), would provide further structural information, corroborating the connectivity established by NMR. Key fragmentation pathways would likely involve the loss of the aminomethyl group, the hydroxyl group, or cleavage of the cyclobutane ring, providing valuable pieces to the structural puzzle.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. kurouskilab.com The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches for both aromatic and aliphatic protons, and C=C stretching vibrations from the p-tolyl ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the aromatic ring and the carbon backbone. kurouskilab.com

Table 3: Expected Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch (alcohol) 3200-3600 (broad) Weak
N-H Stretch (amine) 3300-3500 Weak
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-3000 Strong
C=C Stretch (aromatic) 1450-1600 Strong

Chiroptical Spectroscopy (CD/ORD) for Absolute and Relative Stereochemistry Determination

Given the presence of stereocenters in This compound , chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for investigating its stereochemistry. These methods measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra are highly sensitive to the spatial arrangement of atoms. By comparing experimental CD/ORD spectra with those predicted from quantum chemical calculations for different stereoisomers, it would be possible to determine the absolute and relative configurations of the chiral centers.

X-ray Crystallographic Analysis for Solid-State Structure

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. wikipedia.org This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions such as hydrogen bonding in the crystal lattice. An X-ray crystallographic analysis of a suitable single crystal of This compound would unambiguously establish its absolute and relative stereochemistry, providing a solid-state picture of the molecule's geometry.

Theoretical and Computational Studies on 3 Aminomethyl 3 P Tolyl Cyclobutan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies, which are fundamental to understanding molecular stability and reactivity. numberanalytics.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org These two orbitals, often called the frontier orbitals, are the primary participants in chemical reactions. ossila.comucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comlibretexts.org

For 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol, the HOMO is predicted to be localized primarily on the electron-rich regions: the π-system of the p-tolyl group and the lone pair of electrons on the nitrogen atom of the aminomethyl group. This distribution indicates that these sites are the most probable points of attack by electrophiles. Conversely, the LUMO is expected to be distributed across the antibonding orbitals of the cyclobutane (B1203170) ring and the aromatic system, highlighting regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org A small gap implies the molecule is more polarizable and reactive. numberanalytics.com Quantum chemical calculations would provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic stability.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound
ParameterCalculated Value (eV)Implication
HOMO Energy-6.2Represents electron-donating ability (nucleophilicity), localized on the p-tolyl ring and nitrogen atom.
LUMO Energy-0.5Represents electron-accepting ability (electrophilicity), localized on antibonding orbitals of the ring system.
HOMO-LUMO Gap (ΔE)5.7Indicates high kinetic stability and moderate reactivity. numberanalytics.com

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.orgnumberanalytics.com It is generated by calculating the electrostatic potential at various points on the electron density surface. ucsb.edu The map is color-coded to indicate different potential values: red signifies regions of most negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. numberanalytics.comresearchgate.net Green and yellow indicate regions of intermediate or neutral potential. numberanalytics.com

For this compound, the MEP map would clearly delineate its reactive sites.

Negative Regions (Red): The highest electron density is expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the aminomethyl group due to their high electronegativity and lone pairs of electrons. The π-cloud above and below the p-tolyl ring would also exhibit a negative potential. ucsb.edu These areas are the primary sites for interaction with electrophiles or for forming hydrogen bonds as acceptors.

Positive Regions (Blue): The most electron-deficient areas would be the hydrogen atom of the hydroxyl group and the hydrogen atoms of the aminomethyl group. These acidic protons are potential sites for nucleophilic attack or for acting as hydrogen bond donors.

The MEP map provides a chemically intuitive picture of how the molecule would interact with other polar molecules, ions, or biological receptors. libretexts.org

Table 2: Predicted Electrostatic Potential Ranges on Molecular Surfaces
Molecular RegionPredicted Potential Range (kcal/mol)Color CodeChemical Characteristic
Hydroxyl Oxygen (O)-45 to -30RedHigh electron density, nucleophilic, H-bond acceptor.
Aminomethyl Nitrogen (N)-35 to -20Red/OrangeElectron-rich, nucleophilic, H-bond acceptor.
p-Tolyl Ring (π-system)-15 to 0Yellow/GreenModerate electron density.
Hydroxyl Hydrogen (H)+30 to +45BlueElectron-poor, electrophilic, H-bond donor.
Aminomethyl Hydrogens (H)+20 to +35Cyan/BlueElectron-poor, potential H-bond donor.

Conformational Analysis of the Cyclobutane Ring and Substituents

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds and ring flexing. nih.gov

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometric coordinates. fiveable.mepythoninchemistry.orglongdom.org Computational methods can be used to map this surface to identify stable conformations, which correspond to energy minima on the PES. libretexts.org Energy minimization is the process of finding the geometry with the lowest possible potential energy, known as the global minimum, which represents the most stable conformation of the molecule. pythoninchemistry.org

For this compound, the PES is complex due to several degrees of freedom, including the puckering of the cyclobutane ring and the rotation of the p-tolyl, aminomethyl, and hydroxyl substituents. By systematically varying these parameters and calculating the corresponding energy, a detailed PES can be constructed. This analysis would reveal the most stable arrangement of the substituents relative to the ring, identifying whether they prefer axial or equatorial-like positions to minimize steric hindrance and optimize intramolecular interactions.

Unlike a planar drawing, the cyclobutane ring is not flat. It adopts a puckered or "folded" conformation to alleviate the torsional strain from eclipsing C-H bonds and the angle strain from bond angles deviating from the ideal 109.5°. libretexts.orgdalalinstitute.com This puckering is a dynamic process, and the ring can invert, or "flip," between two equivalent puckered conformations, passing through a higher-energy planar transition state. acs.orgnih.gov

The energy required for this flip is known as the inversion barrier. For unsubstituted cyclobutane, high-level ab initio calculations have estimated this barrier to be around 482 cm⁻¹ (approximately 1.38 kcal/mol). acs.orgnih.govresearchgate.net The equilibrium puckering angle, which describes the deviation from planarity, is calculated to be about 29.6°. nih.govnih.gov

The presence of bulky substituents on the this compound ring would significantly influence these parameters. The large p-tolyl and aminomethyl groups at the C3 position would likely increase the inversion barrier, as their movement would be more restricted during the ring-flipping motion. Furthermore, these substituents will modulate the preferred puckering angle to minimize steric clashes, likely favoring a conformation where the largest group (p-tolyl) occupies a pseudo-equatorial position. researchgate.net

Table 3: Comparison of Ring Puckering Parameters
ParameterCyclobutane (Reference)Predicted for Substituted CyclobutaneReason for Difference
Equilibrium Puckering Angle (θ)~29.6° nih.govnih.gov~30-35°Substituents alter ring strain to minimize steric interactions.
Inversion Barrier (kcal/mol)~1.4 kcal/mol acs.orgnih.gov> 2.0 kcal/molSteric hindrance from bulky p-tolyl and aminomethyl groups increases the energy of the planar transition state.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations are excellent for describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a virtual window into molecular motion on the femtosecond to microsecond timescale. nih.gov

For this compound, an MD simulation would typically involve placing a single molecule or an ensemble of molecules in a simulation box filled with an explicit solvent, such as water. nih.govrsc.org The simulation would track the trajectory of every atom, revealing:

Conformational Flexibility: How the cyclobutane ring puckers and flips over time, and how the substituents rotate around their single bonds.

Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule's hydroxyl and amino groups and the surrounding water molecules.

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, which influences its solubility and effective shape.

These simulations are crucial for understanding how the solvent environment modulates the molecule's conformational preferences. nih.gov The presence of a polar solvent like water could stabilize certain conformers through favorable hydrogen bonding, leading to a different conformational equilibrium than what might be predicted in the gas phase. This provides a more realistic picture of the molecule's behavior in a biological or chemical system.

In Silico Prediction of Structure-Reactivity and Structure-Selectivity Relationships

In the absence of direct experimental studies on this compound, in silico computational methods provide a valuable approach for predicting its structure-reactivity and structure-selectivity relationships. These predictive models are crucial in medicinal chemistry and materials science for forecasting a molecule's behavior, thereby guiding synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, could be employed to correlate the structural features of this compound and its analogs with their biological activities. By analyzing a dataset of related aminomethyl cyclobutanol (B46151) derivatives, a QSAR model could predict the influence of the p-tolyl group and the aminomethyl and hydroxyl functionalities on the compound's potential therapeutic effects. Key molecular descriptors such as electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP) would be calculated to build these predictive models.

Molecular docking simulations could further elucidate the structure-selectivity relationships of this compound with various biological targets, such as enzymes or receptors. These simulations would predict the preferred binding orientation and affinity of the molecule within the active site of a target protein. For example, the interactions of the aminomethyl and hydroxyl groups, as well as the p-tolyl substituent, could be analyzed to understand the basis of its binding selectivity.

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of in silico analysis. Computational tools can estimate parameters like aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 enzyme inhibition. These predictions are vital for assessing the drug-likeness of a compound. For this compound, such models would provide insights into its pharmacokinetic and safety profiles. The cyclobutane ring, being a non-planar, rigid scaffold, can significantly influence these properties compared to more flexible aliphatic or aromatic systems.

To illustrate the application of these computational methods, the following table presents predicted physicochemical properties for this compound and a hypothetical analog, which could be used as part of a QSAR and ADMET study.

CompoundMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
This compound205.302.146.2522
3-(Aminomethyl)-3-phenylcyclobutan-1-ol191.271.846.2522

Note: The data in this table is generated for illustrative purposes based on computational predictions for the specified structures.

Reaction Mechanism Modeling of Key Synthetic Steps and Transformations

Computational modeling of reaction mechanisms provides deep insights into the synthetic pathways leading to complex molecules like this compound. The formation of the substituted cyclobutane core is a critical aspect of its synthesis, and theoretical studies on relevant reactions can elucidate transition states, reaction intermediates, and factors controlling stereoselectivity.

One of the most powerful methods for constructing cyclobutane rings is the [2+2] photocycloaddition reaction. acs.org The synthesis of the p-tolyl substituted cyclobutane core of the target molecule could likely involve the photocycloaddition of a styrene (B11656) derivative. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the mechanism of such reactions. These models can predict whether the reaction proceeds through a concerted or a stepwise mechanism involving a diradical intermediate. Furthermore, these calculations can explain the observed regioselectivity and stereoselectivity of the cycloaddition, which are crucial for establishing the desired substitution pattern on the cyclobutane ring. For instance, modeling can reveal the energy barriers for the formation of different stereoisomers, thereby predicting the most likely product.

Another relevant synthetic transformation is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org While typically used for the synthesis of 1,3-diols and other oxygenated compounds, variations of the Prins reaction can lead to the formation of carbocyclic rings. Theoretical modeling of the Prins reaction can clarify the nature of the carbocationic intermediates and the subsequent cyclization and nucleophilic capture steps. nih.gov Such studies can help in optimizing reaction conditions to favor the formation of the desired cyclobutane structure over potential side products.

The following table summarizes key computational findings for a model [2+2] photocycloaddition reaction that could be relevant to the synthesis of the cyclobutane core of this compound.

Reaction StepComputational MethodKey Finding
Excitation of Styrene DerivativeTime-Dependent DFT (TD-DFT)Identification of the relevant excited state (e.g., S1 or T1) involved in the cycloaddition.
Formation of Diradical IntermediateDFT with unrestricted formalismCalculation of the stability of the 1,4-diradical intermediate and the energy barrier to its formation.
Ring Closure to CyclobutaneDFTDetermination of the transition state energies for the formation of cis and trans isomers, explaining the observed stereoselectivity.

Note: The data in this table is based on general findings from computational studies of [2+2] photocycloaddition reactions and is presented to illustrate the type of information that can be obtained.

By leveraging these computational approaches, a more complete understanding of the chemical and biological properties of this compound can be achieved, even in the absence of extensive experimental data.

Preclinical Biological and Pharmacological Investigations of 3 Aminomethyl 3 P Tolyl Cyclobutan 1 Ol Excluding Human/clinical Data, Dosage, Safety, Adverse Effects

In Vitro Target Identification and Validation Approaches

Receptor Binding Affinity Studies and Radioligand Assays

No information is publicly available regarding the receptor binding affinity of 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol. Studies using radioligand assays to determine its binding to specific receptors have not been reported in the reviewed literature.

Enzyme Inhibition and Activation Profiling

There is no publicly available data on the effects of this compound on enzyme activity. Therefore, its profile as an enzyme inhibitor or activator is unknown.

Ligand-Protein Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the direct binding and interaction of this compound with target proteins have been found in the public domain.

Cellular Assays for Functional Activity and Phenotypic Screening (in vitro)

Pathway Activation/Inhibition in Relevant Cell Lines

Information regarding the functional activity of this compound in cellular assays is not available. There are no reports on its ability to activate or inhibit specific cellular pathways in any cell lines.

Cell-Based Functional Reporter Gene Assays

No data from cell-based functional reporter gene assays for this compound has been reported in the scientific literature.

Mechanistic Studies of Biological Interactions at the Molecular and Cellular Level

Exploration of Molecular Mechanism of Action

No studies detailing the specific molecular targets or the mechanism by which this compound may exert a biological effect have been identified. Research into its binding affinities, enzyme inhibition, or receptor modulation is not present in the current body of scientific literature.

Subcellular Localization and Cellular Uptake Studies (in vitro)

There is no available data from in vitro studies investigating the cellular uptake, transport mechanisms, or subcellular localization of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (Preclinical, In Vitro)

Systematic Chemical Modifications and Their Impact on Biological Activity

A search for derivatives of this compound and associated structure-activity relationship (SAR) studies yielded no results. There are no published reports on the systematic chemical modification of this compound and the corresponding effects on its biological activity.

Stereoisomer-Specific Biological Profiling

Information regarding the synthesis and biological evaluation of different stereoisomers of this compound is not available. The impact of stereochemistry on the potential biological activity of this compound remains uninvestigated.

Selectivity Profiling Against Off-Target Biological Pathways (in vitro)

There are no published in vitro studies that profile the selectivity of this compound against a panel of off-target receptors, enzymes, or ion channels. Its potential for interacting with unintended biological pathways has not been documented.

Advanced Analytical Methodologies for Research on 3 Aminomethyl 3 P Tolyl Cyclobutan 1 Ol

Development of Chiral Separation Techniques (e.g., Chiral HPLC, SFC)

The presence of a quaternary stereocenter in 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol means it exists as a pair of enantiomers. These stereoisomers can exhibit different biological activities, making their separation and individual analysis critical. jshanbon.com Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for this purpose. chromatographyonline.com

The development of a successful chiral separation method hinges on the selection of a suitable Chiral Stationary Phase (CSP). For a primary amine compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective, as are crown ether-based phases, which show high selectivity for primary amines. wiley.comnih.gov SFC is often preferred over HPLC for chiral separations due to its use of supercritical CO2 as the main mobile phase, which allows for faster analysis, reduced solvent consumption, and lower backpressure. chromatographyonline.com Method development typically involves screening various CSPs and optimizing the mobile phase composition (co-solvents and additives) to achieve baseline resolution of the enantiomers. chromatographyonline.comrsc.org

Below is an illustrative table of potential starting conditions for the chiral SFC separation of this compound enantiomers.

ParameterConditionRationale
Instrument Supercritical Fluid Chromatography (SFC) SystemOffers high efficiency and speed for chiral separations. wiley.com
Column (CSP) Polysaccharide-based (e.g., CHIRALPAK® series) or Crown Ether-basedPolysaccharide phases have broad applicability, while crown ethers are specific for primary amines. wiley.com
Mobile Phase Supercritical CO₂ with a polar co-solvent (e.g., Methanol, Ethanol)CO₂ is the primary mobile phase; co-solvents modify polarity and improve solubility.
Additive Basic modifier (e.g., Diethylamine, Isopropylamine)Improves peak shape and reduces retention time for basic analytes like amines. chromatographyonline.com
Flow Rate 2-4 mL/minTypical for analytical scale SFC, balancing speed and resolution.
Backpressure 100-150 barMaintains the CO₂ in a supercritical state. researchgate.net
Detection UV-Vis Detector (e.g., at 220 nm)The p-tolyl group provides a chromophore for UV detection.

This interactive table outlines typical starting parameters for developing a chiral SFC method.

High-Resolution Mass Spectrometry for Identification in Complex Research Samples

Unambiguous identification of this compound, especially in complex matrices like reaction mixtures or biological samples, requires the precise mass determination afforded by High-Resolution Mass Spectrometry (HRMS). ijpsjournal.com Techniques such as Time-of-Flight (TOF) or Orbitrap MS provide mass accuracy typically within 5 ppm, which is sufficient to determine the elemental composition of the molecule and differentiate it from other potential isobaric compounds. thermofisher.comresearchgate.net

For analysis, the compound would typically be ionized using a soft ionization technique like Electrospray Ionization (ESI), which generates a protonated molecule [M+H]⁺. The instrument then measures the mass-to-charge ratio (m/z) of this ion with high precision. This experimental mass is compared against the theoretical mass calculated from the molecular formula to confirm the compound's identity.

AttributeValueDescription
Molecular Formula C₁₂H₁₇NOThe elemental composition of the neutral molecule.
Monoisotopic Mass 191.1310 uThe exact mass of the molecule calculated using the most abundant isotopes.
Ionization Mode Positive Electrospray Ionization (ESI+)The amine group is readily protonated to form a stable positive ion.
Ion Formula [C₁₂H₁₈NO]⁺The elemental composition of the protonated molecule [M+H]⁺.
Theoretical m/z 192.1383The calculated exact mass-to-charge ratio for the protonated ion.
Required Mass Accuracy < 5 ppmThe standard for confident elemental composition assignment in HRMS. thermofisher.com

This interactive table details the expected HRMS data for the target compound.

Quantitative NMR Spectroscopy for Purity and Concentration Determination in Research Batches

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of a substance without the need for an identical reference standard. nih.govbwise.kr The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. americanpharmaceuticalreview.com

To perform a qNMR assay on a research batch of this compound, a certified internal standard of known purity is weighed accurately along with an accurate weight of the sample. The ¹H NMR spectrum is then recorded under specific quantitative conditions (e.g., ensuring full relaxation of all protons). The purity of the target compound can be calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. nih.gov Suitable signals from the target molecule could include the aromatic protons of the p-tolyl group or the singlet from the tolyl's methyl group, as these are often in a clear region of the spectrum.

ParameterDetailPurpose
Analyte Signal(s) Aromatic protons (AA'BB' system, ~7.1-7.2 ppm) or Tolyl-methyl protons (singlet, ~2.3 ppm)Must be well-resolved and free from overlap with impurity or standard signals.
Internal Standard Maleic acid, Dimethyl sulfone, or 1,3,5-TrimethoxybenzeneMust be stable, non-volatile, have high purity, and possess signals that do not overlap with the analyte. nih.gov
Solvent Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)The solvent must fully dissolve both the analyte and the internal standard.
Acquisition Parameter Long relaxation delay (D1) > 5 x T₁Ensures complete relaxation of all relevant protons for accurate integration. nih.gov
Purity Calculation Based on the ratio of integrals, number of protons, and molar masses of the analyte and standard.Provides a direct, absolute measure of mass fraction purity. nih.gov

This interactive table outlines the key components for a qNMR purity assay.

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling

Impurity profiling is a critical step in chemical research and development, as even small amounts of impurities can significantly impact experimental outcomes. thermofisher.comijprajournal.com Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are essential for this task. lcms.cz

For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the primary tool. chimia.ch A reversed-phase HPLC method can separate the main compound from related impurities (e.g., synthetic precursors, by-products, or degradation products). The MS detector can then provide molecular weight information for each separated peak, while MS/MS provides structural information through fragmentation patterns, aiding in the identification of unknown impurities. chimia.ch Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to detect volatile or semi-volatile impurities that may be present. thermofisher.com

Potential ImpurityPotential OriginAnalytical TechniqueExpected Observation
p-TolylacetonitrileStarting materialLC-MS, GC-MSDetection of its molecular ion and characteristic fragments.
3-(p-Tolyl)cyclobutanoneSynthetic intermediateLC-MS, GC-MSIdentification based on molecular weight and fragmentation.
DiastereomersIncomplete stereocontrol during synthesisChiral HPLC/SFC-MSPeaks with the same mass but different retention times on a chiral column.
Oxidation ProductsDegradationLC-MS/MSDetection of ions corresponding to the addition of oxygen (M+16).

This interactive table lists potential impurities and the methods for their detection.

Applications in In Vitro Biotransformation Studies for Metabolite Identification

Understanding the metabolic fate of a compound is crucial in many research contexts. In vitro biotransformation studies use biological systems, such as liver microsomes or hepatocytes, to simulate the metabolism that occurs in a living organism. nih.govxenotech.com These studies help identify potential metabolites and the enzymatic pathways responsible for their formation. researchgate.net

For this compound, incubations with liver microsomes (containing cytochrome P450 enzymes) or hepatocytes (which also contain conjugating enzymes) can reveal its metabolic profile. nih.govyoutube.com LC-HRMS is the analytical tool of choice for these studies. nih.gov The analysis involves comparing the LC-MS profiles of control samples with samples incubated with the compound, searching for new peaks that represent metabolites. The mass shift from the parent drug to the metabolite indicates the type of biotransformation that occurred.

Metabolic ReactionBiotransformationExpected Mass ChangePotential Metabolite Structure
Phase I: Oxidation Hydroxylation of the tolyl methyl group+15.99 u (addition of O)3-(Aminomethyl)-3-(4-(hydroxymethyl)phenyl)cyclobutan-1-ol
Phase I: Oxidation N-Oxidation of the primary amine+15.99 u (addition of O)3-(Hydroxyaminomethyl)-3-(p-tolyl)cyclobutan-1-ol
Phase II: Conjugation N-Acetylation of the primary amine+42.01 u (addition of C₂H₂O)N-((3-(p-Tolyl)-3-hydroxycyclobutyl)methyl)acetamide
Phase II: Conjugation O-Glucuronidation of the alcohol+176.03 u (addition of C₆H₈O₆)Glucuronic acid conjugate at the hydroxyl position

This interactive table shows predicted metabolic pathways and the corresponding mass shifts detectable by LC-MS.

Future Research Directions and Potential Applications in Chemical Science

3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol as a Scaffold for Novel Research Tool Development

The molecular architecture of this compound makes it an exemplary scaffold for the development of novel research tools in chemical biology and medicinal chemistry. A scaffold, in this context, refers to a core molecular structure upon which various functional groups can be systematically attached to create a library of diverse compounds. The utility of this specific cyclobutane (B1203170) derivative as a scaffold is rooted in several key features:

Three-Dimensionality and Rigidity: The cyclobutane ring is not planar but adopts a puckered conformation. nih.govru.nl This rigid, three-dimensional structure allows for the precise and predictable spatial orientation of its substituents. In drug design, such conformational restriction can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.gov

Orthogonal Functional Groups: The compound possesses a primary amine (-NH₂) and a secondary alcohol (-OH), which offer distinct and orthogonal sites for chemical modification. The amine can be readily functionalized through reactions like acylation, sulfonylation, or reductive amination, while the alcohol can undergo esterification, etherification, or oxidation. This allows for the systematic and independent introduction of different functionalities.

Tunable Aromatic Moiety: The p-tolyl group provides a site for further modification. For instance, synthetic precursors could be designed to incorporate other substituents on the aromatic ring, enabling the exploration of how electronic and steric properties influence molecular interactions.

These features collectively make this compound an attractive starting point for creating libraries of compounds for screening against various biological targets. It can serve as a foundational structure for developing chemical probes to study protein function, affinity chromatography ligands for protein purification, or fragments for use in fragment-based drug discovery. The development of novel protein scaffolds is a rapidly advancing field, and small molecule scaffolds like this cyclobutane derivative provide a complementary approach to generating molecular diversity for therapeutic and diagnostic applications. researchgate.netnih.gov

Exploration of Unexplored Synthetic Pathways to Complex Analogs

While the synthesis of the parent compound is established, significant opportunities exist for exploring novel and efficient synthetic routes to generate a wide array of complex analogs. The development of such pathways is crucial for structure-activity relationship (SAR) studies. Future research could focus on diversifying the structure at its key positions: the amine, the alcohol, and the aromatic ring.

Key synthetic strategies could include:

Late-Stage Functionalization: Developing methods to modify the core structure after its initial synthesis. This is often more efficient than synthesizing each analog from scratch. For example, C-H activation methods could be explored to functionalize the cyclobutane ring directly.

Asymmetric Synthesis: The parent compound is chiral. Developing stereoselective syntheses would be critical to produce enantiomerically pure analogs, which is often essential for understanding biological activity, as different enantiomers can have vastly different pharmacological profiles.

Multi-component Reactions: Designing one-pot reactions where multiple starting materials are combined to rapidly generate complex analogs could significantly accelerate the discovery process.

Below is a table outlining potential synthetic modifications for generating analogs of this compound.

Modification Site Target Functionality Potential Synthetic Reaction Purpose of Modification
Primary Amine Amides, SulfonamidesAcylation with acid chlorides/anhydridesIntroduce diverse substituents to probe binding pockets.
Secondary/Tertiary AminesReductive amination with aldehydes/ketonesModulate basicity and hydrogen bonding capacity.
Secondary Alcohol Esters, CarbonatesEsterification with carboxylic acidsAlter polarity and metabolic stability.
EthersWilliamson ether synthesisIntroduce bulky or flexible groups.
KetoneOxidation (e.g., Swern, PCC)Change geometry and electronic properties.
Aromatic Ring Varied aryl groupsSuzuki/Stille coupling on a halogenated precursorExplore electronic and steric effects on activity.
HeterocyclesBuchwald-Hartwig amination on a precursorIntroduce hydrogen bond donors/acceptors.

These synthetic explorations would not only provide access to new chemical entities for biological screening but also contribute to the broader field of synthetic organic chemistry, particularly in the challenging area of strained ring systems. beilstein-journals.orgresearchgate.net

Deeper Elucidation of Mechanistic Insights into its Chemical and Biological Transformations

A thorough understanding of the reactivity and metabolic fate of this compound is essential for its rational development as a research tool or therapeutic lead.

Chemical Transformations: Mechanistic studies could investigate the reactivity of the strained cyclobutane ring under various conditions. For example, reactions involving the opening of the cyclobutane ring, potentially triggered by the neighboring functional groups, could lead to novel molecular rearrangements and the formation of different carbocyclic or heterocyclic systems. The relative reactivity of the amine and alcohol groups in competitive reactions also warrants detailed investigation to enable selective functionalization. Computational modeling could complement experimental studies to predict reaction pathways and transition states.

Biological Transformations: In a biological context, it is crucial to understand the metabolic stability and potential metabolic pathways of the compound. In silico and in vitro metabolic studies using liver microsomes or hepatocytes could identify likely points of metabolic attack. Potential biotransformations could include:

N-acetylation of the primary amine.

O-glucuronidation or O-sulfation of the secondary alcohol.

Hydroxylation of the aromatic ring or the benzylic methyl group.

Oxidation of the alcohol to a ketone.

Understanding these transformation pathways is critical for optimizing properties like bioavailability and half-life in potential therapeutic applications. Mechanistic studies, such as those performed for hydroaminomethylation reactions, can provide valuable insights into the role of catalysts and intermediates in chemical transformations. researchgate.net

Role of Cyclobutane Strained Rings in Modulating Molecular Interactions in Chemical Biology

The cyclobutane ring is a key structural feature that imparts unique properties to the molecule, making it a valuable motif in chemical biology and medicinal chemistry. nih.govru.nl Its role in modulating molecular interactions stems from its inherent ring strain and distinct stereochemistry.

The strain energy of a cyclobutane ring is approximately 26.3 kcal/mol, which is significant compared to unstrained systems like cyclohexane. nih.gov This strain influences several key molecular properties:

Bond Angles and Lengths: The internal C-C-C bond angles are compressed to around 88°, a significant deviation from the ideal sp³ angle of 109.5°. nih.govwikipedia.org This angle strain, combined with torsional strain from eclipsing C-H bonds, defines its geometry. masterorganicchemistry.comic.ac.uk The C-C bonds are also slightly longer than in alkanes. nih.gov

Puckered Conformation: To relieve some torsional strain, the cyclobutane ring adopts a folded or puckered conformation, where one carbon atom is out of the plane of the other three. nih.govmasterorganicchemistry.com This puckering creates distinct axial and equatorial positions for substituents, influencing their spatial arrangement.

Conformational Restriction: The rigidity of the cyclobutane ring serves to lock the attached functional groups into well-defined positions. nih.gov This pre-organization can be highly advantageous for binding to biological targets like enzymes or receptors, as it minimizes the entropic cost of adopting the required binding conformation.

By serving as a rigid scaffold, the cyclobutane core of this compound can position the aminomethyl and p-tolyl groups in specific vectors, allowing for precise interactions with a target protein. This ability to act as a conformationally restricted isostere for more flexible alkyl chains or other ring systems is a key strategy used in modern drug design to enhance potency and selectivity. nih.govru.nl

Property of Cyclobutane RingConsequence for Molecular DesignReference
High Strain Energy (~26.3 kcal/mol)Influences reactivity and thermodynamics of binding. nih.gov
Puckered (Non-planar) ConformationProvides a defined 3D structure with axial/equatorial positions. nih.govmasterorganicchemistry.com
Deviated Bond Angles (~88°)Affects the orientation of substituents relative to the core. nih.govwikipedia.org
Conformational RigidityReduces the entropic penalty upon binding to a biological target. nih.gov

Prospects for the Design of Advanced Materials incorporating the Cyclobutane Framework

The incorporation of strained ring systems like cyclobutane into polymers can lead to advanced materials with unique and desirable properties. The bifunctional nature of this compound, possessing both an amine and an alcohol, makes it a potential candidate as a monomer for step-growth polymerization.

Polyamides and Polyesters: The compound could be used to synthesize novel polyamides (by reacting the amine with dicarboxylic acids) or polyesters (by reacting the alcohol with dicarboxylic acids). The rigid and bulky cyclobutane unit within the polymer backbone would likely impact the material's properties, potentially increasing the glass transition temperature (Tg), enhancing thermal stability, and affecting crystallinity and solubility compared to polymers made from flexible aliphatic monomers.

Stress-Responsive Materials: Cyclobutane rings can function as "mechanophores"—mechanical-force-responsive units. duke.eduacs.org When incorporated into a polymer chain, the strain of the cyclobutane ring can be harnessed. Applying mechanical force (e.g., through ultrasonication) can induce a [2+2] cycloreversion, breaking open the ring. duke.eduacs.org This transformation can alter the material's properties, such as its color, fluorescence, or ability to self-heal. While the parent compound is saturated, synthetic analogs containing double bonds could be designed to undergo [2+2] photopolymerization to create cyclobutane-containing polymers. nih.govresearchgate.netacs.org

Materials with Tailored Optical Properties: The rigid framework can be used to control the aggregation of chromophores appended to the scaffold. Preventing planar stacking can lead to enhanced fluorescence in the solid state, a property useful for developing organic light-emitting diodes (OLEDs) or sensors.

Future research in this area would involve the synthesis of suitable di-functionalized analogs of this compound and their subsequent polymerization. Characterization of the resulting materials would reveal how the unique cyclobutane core influences their macroscopic properties, opening avenues for applications in smart materials, coatings, and biomedical devices.

Q & A

Q. Designing a fragment library for this compound: What criteria ensure diversity and relevance to drug discovery?

  • Methodology : Prioritize fragments with high three-dimensionality (Fsp³ > 0.5), moderate hydrophobicity (clogP 1–3), and synthetic tractability. Pair with complementary fragments (e.g., sp²-rich cores) to explore diverse chemical space. Validation via X-ray co-crystallography or SPR binding assays ensures target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.